4-Bromo-3-(cyclohexyloxy)aniline
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Overview
Description
4-Bromo-3-(cyclohexyloxy)aniline is an organic compound characterized by the presence of a bromine atom, a cyclohexyloxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclohexyloxy)aniline typically involves the bromination of 3-(cyclohexyloxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyclohexyloxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds, while reduction can yield amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary or secondary amines.
Coupling: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
4-Bromo-3-(cyclohexyloxy)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential intermediate in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyclohexyloxy)aniline in chemical reactions involves the activation of the bromine atom and the aniline moiety. The bromine atom can undergo electrophilic substitution, while the aniline group can participate in nucleophilic reactions. The cyclohexyloxy group may influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Lacks the cyclohexyloxy group, making it less sterically hindered.
3-(Cyclohexyloxy)aniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
4-Bromo-3-(cyclohexyloxy)aniline is unique due to the combination of the bromine atom and the cyclohexyloxy group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-bromo-3-cyclohexyloxyaniline |
InChI |
InChI=1S/C12H16BrNO/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2 |
InChI Key |
NVYDHRXUDYTBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)N)Br |
Origin of Product |
United States |
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